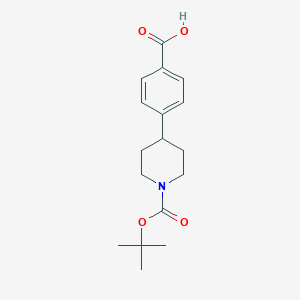

4-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-8-13(9-11-18)12-4-6-14(7-5-12)15(19)20/h4-7,13H,8-11H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNVQGGUCDVTIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626156 |

Source

|

| Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149353-75-3 |

Source

|

| Record name | 1-(1,1-Dimethylethyl) 4-(4-carboxyphenyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149353-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Carboxy-phenyl)-piperidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid: A Key Building Block in Targeted Protein Degradation

CAS Number: 149353-75-3

This technical guide provides a comprehensive overview of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid, a crucial building block for researchers, scientists, and drug development professionals. This bifunctional molecule plays a significant role in the rapidly advancing field of targeted protein degradation, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

This compound is a white to off-white solid. Its chemical structure features a benzoic acid moiety connected to a piperidine ring at the 4-position, with the piperidine nitrogen protected by a tert-butoxycarbonyl (Boc) group. This protecting group is stable under many reaction conditions but can be readily removed under acidic conditions, allowing for further chemical modification.

| Property | Value |

| CAS Number | 149353-75-3 |

| Molecular Formula | C₁₇H₂₃NO₄ |

| Molecular Weight | 305.37 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥95% |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol |

| Storage | 2-8°C |

Synthesis and Experimental Protocols

While a definitive, publicly available step-by-step synthesis protocol for this compound is not readily found in the primary literature, a plausible and commonly employed synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction. This approach offers a versatile and efficient method for forming the carbon-carbon bond between the piperidine and benzoic acid rings.

Proposed Synthetic Protocol (Suzuki-Miyaura Coupling):

This protocol is a representative example based on established chemical principles for the synthesis of similar biaryl compounds.

Materials:

-

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

-

Methyl 4-bromobenzoate

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., 1,4-dioxane and water)

-

Hydrochloric acid

-

Sodium hydroxide

-

Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Coupling Reaction: In a round-bottom flask, combine tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1 equivalent), methyl 4-bromobenzoate (1.1 equivalents), and potassium carbonate (2-3 equivalents).

-

Degas the mixture by bubbling argon or nitrogen through the solvent (a mixture of 1,4-dioxane and water, typically in a 3:1 to 4:1 ratio) for 15-20 minutes.

-

Add the palladium catalyst (typically 2-5 mol%) to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Work-up: Dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester intermediate.

-

Purification of Intermediate: Purify the crude ester by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and methanol. Add an aqueous solution of sodium hydroxide (e.g., 2 M) and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidification and Isolation: Acidify the reaction mixture with hydrochloric acid (e.g., 1 M) to a pH of approximately 3-4.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield the final product.

Experimental Workflow for Synthesis:

Caption: Proposed Suzuki-Miyaura synthesis workflow.

Application in Drug Discovery and Development: A Rigid Linker for PROTACs

The primary application of this compound is as a semi-flexible or rigid linker in the design of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.

The PROTAC Signaling Pathway:

Caption: The ubiquitin-proteasome pathway hijacked by PROTACs.

The linker component of a PROTAC is critical as it dictates the spatial orientation of the POI and the E3 ligase within the ternary complex. The incorporation of rigid structural elements like the piperidine ring from this compound can significantly enhance the stability and formation of this ternary complex. This can lead to improved potency and metabolic stability of the resulting PROTAC. The benzoic acid functionality provides a convenient attachment point for further elaboration of the linker or for conjugation to a warhead that binds the POI.

While specific quantitative data for PROTACs utilizing this exact linker is not extensively published in publicly accessible databases, the use of similar piperidine-containing linkers in successful clinical candidates like ARV-110 and ARV-471 highlights the importance of this structural motif in optimizing PROTAC performance.[1]

Conclusion

This compound is a valuable and versatile building block for the synthesis of PROTACs and other biologically active molecules. Its rigid piperidine core and functional handles make it an attractive component for linkers in targeted protein degradation. The synthetic accessibility via established methods like the Suzuki-Miyaura coupling ensures its availability for researchers in the field of drug discovery. As the development of novel PROTACs continues to accelerate, the demand for well-defined and rigid linkers such as this will undoubtedly increase.

References

Technical Guide: 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic Acid in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid, a key building block in modern medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, a representative synthetic protocol, and its critical role in targeted protein degradation.

Core Compound Properties

This compound is a bifunctional molecule featuring a protected piperidine ring linked to a benzoic acid moiety. The tert-butoxycarbonyl (Boc) protecting group provides stability during synthetic steps and can be readily removed under acidic conditions to allow for further chemical modification. The benzoic acid functional group offers a convenient point of attachment for constructing larger, more complex molecules.

It is crucial to distinguish this compound from a structurally similar molecule, 4-(1-(tert-butoxycarbonyl)piperidin-4-yloxy )benzoic acid, which contains an ether linkage and possesses a different molecular weight and chemical properties.

Table 1: Physicochemical and Handling Data

| Property | Value | Reference |

| Molecular Weight | 305.37 g/mol | |

| Molecular Formula | C₁₇H₂₃NO₄ | [1] |

| CAS Number | 149353-75-3 | [1] |

| Appearance | White to off-white powder | |

| Purity | ≥95% (typical) | |

| Storage Temperature | 2-8°C | |

| Primary Application | Semi-flexible linker for PROTAC® development |

Role in Targeted Protein Degradation: PROTACs

The primary application of this compound is as a linker component in the synthesis of PROTACs.[1] PROTACs are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins from cells by hijacking the body's own protein disposal system, the ubiquitin-proteasome system.

A PROTAC molecule consists of three main components:

-

A ligand that binds to the target Protein of Interest (POI).

-

A ligand that recruits an E3 ubiquitin ligase.

-

A chemical linker that connects the two ligands.

This compound serves as a versatile and semi-flexible linker, providing the necessary spatial orientation for the two ligands to effectively bring the POI and the E3 ligase into close proximity. This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

The workflow below illustrates the catalytic mechanism of action for a PROTAC, resulting in the degradation of a target protein.

Experimental Protocols: A Representative Synthesis

The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method allows for the efficient formation of the carbon-carbon bond between the piperidine ring and the phenyl ring.

Objective: To synthesize this compound from commercially available starting materials.

Strategy: A Suzuki-Miyaura cross-coupling reaction between a piperidine-containing boronic acid derivative and a halogenated benzoic acid derivative.

Materials:

-

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

-

Methyl 4-bromobenzoate

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., Na₂CO₃, K₂CO₃, or K₃PO₄)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Lithium hydroxide (for saponification)

-

Tetrahydrofuran (THF) and Water (for saponification)

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

Step 1: Suzuki-Miyaura Coupling

-

To a round-bottom flask, add tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.0 eq), methyl 4-bromobenzoate (1.1 eq), and a suitable base such as potassium carbonate (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen).

-

Add the degassed solvent system (e.g., a 3:1:1 mixture of toluene, ethanol, and water).

-

Add the palladium catalyst (0.05-0.10 eq) to the mixture.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product, methyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoate, by flash column chromatography.

Step 2: Saponification

-

Dissolve the purified ester from Step 1 in a mixture of THF and water.

-

Add an excess of lithium hydroxide (LiOH) (2.0-4.0 eq).

-

Stir the mixture vigorously at room temperature until the ester is fully consumed (monitor by TLC or LC-MS).

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., ether or hexanes) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with 1M HCl. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

References

An In-depth Technical Guide to 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is a bifunctional molecule that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its unique structure, featuring a protected piperidine ring linked to a benzoic acid moiety, makes it a valuable building block in the synthesis of complex molecules, most notably as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this versatile compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The following table summarizes its key physical and chemical characteristics.

| Property | Value | Source |

| CAS Number | 149353-75-3 | |

| Molecular Formula | C₁₇H₂₃NO₄ | |

| Molecular Weight | 305.37 g/mol | |

| Appearance | White to off-white powder | |

| Melting Point | No experimental data found. Benzoic acid has a melting point of 122.4 °C. | |

| Boiling Point | No experimental data found. | |

| Solubility | No specific experimental data found. Benzoic acid is soluble in acetone, ethanol, benzene, chloroform, carbon tetrachloride, and ether. It has low solubility in water. | |

| pKa (Predicted) | 4.34 ± 0.10 | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), the piperidine ring protons (multiplets in the range of 1.5-4.2 ppm), and the aromatic protons of the benzoic acid moiety (doublets in the aromatic region, typically 7.3-8.1 ppm). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the tert-butoxycarbonyl group (quaternary carbon around 80 ppm and carbonyl carbon around 155 ppm), the piperidine ring carbons (in the aliphatic region), and the aromatic carbons of the benzoic acid ring (in the aromatic region, with the carboxylic acid carbonyl appearing at a downfield shift).

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching vibration for the carboxylic acid group (around 2500-3300 cm⁻¹), a strong C=O stretching vibration for the carboxylic acid (around 1700 cm⁻¹), and another C=O stretching vibration for the carbamate group (around 1680-1700 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of this compound. The expected [M-H]⁻ ion would be observed at an m/z corresponding to the molecular weight minus one proton.

Synthesis and Reactivity

Synthesis:

While several patents outline the synthesis of this compound, a detailed, step-by-step experimental protocol is provided below, based on common organic synthesis methodologies.

Experimental Protocol: Synthesis of this compound

This synthesis can be conceptualized as a Suzuki coupling reaction followed by hydrolysis.

References

An In-Depth Technical Guide to the Synthesis of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic Acid

This whitepaper provides a comprehensive technical overview of the synthesis of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid, a key building block in medicinal chemistry and drug development, notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Synthesis and Chemical Data

The primary synthetic route to this compound involves the N-protection of the piperidine ring of 4-(4-carboxyphenyl)piperidine. The most common and efficient method for this transformation is the reaction with di-tert-butyl dicarbonate (Boc-anhydride) under basic conditions.

Summary of Quantitative Data

| Parameter | Value | Reference |

| Yield | 90% | [3] |

| Melting Point | 172-174 °C | [3] |

| Molecular Formula | C₁₇H₂₃NO₄ | [1] |

| Molecular Weight | 305.37 g/mol | [1] |

| Purity | ≥95% | [2] |

| CAS Number | 149353-75-3 | [1][2] |

Experimental Protocol

The following experimental protocol is a detailed methodology for the synthesis of this compound.

Materials:

-

4-(4-carboxyphenyl)-piperidine-hydrochloride

-

Sodium hydroxide (NaOH)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dioxane

-

Water

-

Ethyl acetate

-

Saturated potassium hydrogen sulphate solution (KHSO₄)

-

Saturated saline solution

-

Sodium sulphate (Na₂SO₄)

Procedure: [3]

-

Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve 16.4 g of sodium hydroxide in 300 ml of water. To this solution, carefully add 47.5 g of 4-(4-carboxyphenyl)-piperidine-hydrochloride. The resulting suspension is then diluted with 500 ml of dioxane and 250 ml of water.

-

Boc Protection: To the stirred suspension, add 54.6 g of di-tert-butyl dicarbonate in portions. The reaction mixture is then stirred for 16 hours at ambient temperature.

-

Work-up and Extraction: A precipitate will form during the reaction. This is collected by suction filtration. The filtrate is partially evaporated under reduced pressure to remove the organic solvent. The remaining aqueous filtrate is combined with the previously collected precipitate and diluted with 1 liter of water. The aqueous phase is then acidified to a pH of 2 using a saturated potassium hydrogen sulphate solution. This acidic aqueous solution is extracted twice with ethyl acetate.

-

Purification: The combined ethyl acetate phases are washed with a saturated saline solution and subsequently dried over anhydrous sodium sulphate. The solvent is then removed under reduced pressure to yield the crude crystalline product.

-

Final Product Trituration: The crude product is triturated with a small amount of ethyl acetate, collected by suction filtration, and dried to afford 54.0 g (90% yield) of this compound as a crystalline solid.

Synthetic Pathway and Workflow Visualization

The synthesis of this compound can be visualized as a straightforward N-protection reaction. The logical workflow of the experimental procedure is also diagrammed below.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide to the Synthesis of N-Boc-4-(4-carboxyphenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-Boc-4-(4-carboxyphenyl)piperidine, a valuable building block in medicinal chemistry and drug development. The document details a primary synthetic protocol and outlines alternative strategies, presenting all quantitative data in accessible tables and illustrating the experimental workflow with a clear diagram.

Introduction

N-Boc-4-(4-carboxyphenyl)piperidine is a bifunctional molecule incorporating a piperidine ring, protected at the nitrogen with a tert-butyloxycarbonyl (Boc) group, and a phenyl ring bearing a carboxylic acid. The Boc protecting group allows for selective reactions at the carboxylic acid moiety, and its subsequent removal under acidic conditions provides access to the secondary amine for further functionalization. This molecular scaffold is of significant interest in the design and synthesis of novel therapeutic agents.

Primary Synthesis Protocol: Boc Protection of 4-(4-carboxyphenyl)piperidine

The most direct and commonly employed method for the synthesis of N-Boc-4-(4-carboxyphenyl)piperidine involves the protection of the commercially available 4-(4-carboxyphenyl)piperidine hydrochloride with di-tert-butyl dicarbonate (Boc anhydride).

Experimental Protocol

To a solution of sodium hydroxide (16.4 g) in water (300 ml), 4-(4-carboxyphenyl)piperidine hydrochloride (47.5 g) is carefully added. The resulting suspension is diluted with dioxane (500 ml) and additional water (250 ml). Di-tert-butyl dicarbonate (54.6 g) is then added in portions. The reaction mixture is stirred for 16 hours at ambient temperature.

Following the reaction, the precipitate is collected by suction filtration. The filtrate is partially evaporated under reduced pressure. The collected precipitate and the remaining aqueous filtrate are combined and diluted with 1 liter of water. The pH of the aqueous phase is adjusted to 2 using a saturated potassium hydrogen sulphate solution. The acidified solution is then extracted twice with ethyl acetate. The combined organic phases are washed with a saturated saline solution, dried over sodium sulphate, and the solvent is removed under reduced pressure. The resulting crude crystalline product is triturated with a small amount of ethyl acetate, collected by suction filtration, and dried to yield the final product.[1]

Quantitative Data

| Parameter | Value | Reference |

| Yield | 54.0 g (90% of theory) | [1] |

| Melting Point | 172°-174° C | [1] |

| Rf value | 0.73 (silica gel; ethyl acetate/cyclohexane=4:1) | [1] |

Alternative Synthesis Strategies

Suzuki-Miyaura Cross-Coupling

A powerful strategy for forming the C-C bond between the piperidine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. This approach would typically involve the coupling of a piperidine-derived boronic acid or boronate ester with a halogenated benzoic acid derivative.

For instance, a plausible route would involve the reaction of N-Boc-4-piperidineboronic acid with 4-bromobenzoic acid in the presence of a palladium catalyst and a base. The carboxylic acid group on the phenyl ring can sometimes interfere with the reaction, necessitating careful selection of reaction conditions or the use of a protecting group for the carboxylate.[2][3]

Hydrolysis of a Nitrile Precursor

Another synthetic route involves the hydrolysis of a nitrile precursor. This method would start with the synthesis of N-Boc-4-(4-cyanophenyl)piperidine, which can be achieved through various methods, including a nucleophilic aromatic substitution or a cross-coupling reaction. The nitrile group can then be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Visualization of the Primary Synthesis Workflow

The following diagram illustrates the key steps in the primary synthesis protocol for N-Boc-4-(4-carboxyphenyl)piperidine.

Caption: Workflow for the synthesis of N-Boc-4-(4-carboxyphenyl)piperidine.

This technical guide provides a detailed protocol and explores alternative synthetic routes for N-Boc-4-(4-carboxyphenyl)piperidine, offering valuable insights for researchers and professionals in the field of drug development and organic synthesis. The presented data and workflow diagram aim to facilitate the practical application of these synthetic methods.

References

An In-depth Technical Guide to 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid, a key building block in modern drug discovery. Due to a lack of publicly available quantitative solubility data for this specific molecule, this document focuses on providing a robust framework for its characterization. It includes a detailed experimental protocol for solubility determination and illustrates its primary application in the development of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties and Solubility

This compound is a white to off-white powder. Its chemical structure, featuring both a hydrophobic tert-butoxycarbonyl protecting group and a polar carboxylic acid, suggests a solubility profile that will vary significantly with the polarity of the solvent and the pH of aqueous solutions.

Table 1: Experimental Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Data Not Currently Available | |||

Researchers are encouraged to populate this table with their own experimental findings.

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a compound like this compound in various solvents. This method is adapted from established principles of solubility testing.

Objective: To determine the quantitative solubility of this compound in a range of aqueous and organic solvents at controlled temperatures.

Materials:

-

This compound

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Volumetric flasks and pipettes

-

Solvents: Purified water, phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4), methanol, ethanol, dimethyl sulfoxide (DMSO), etc.

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO) at a known concentration (e.g., 10 mg/mL). From this stock, create a series of calibration standards by serial dilution.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed vial.

-

Equilibration: Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the range of the calibration curve.

-

Quantification: Analyze the diluted sample and the calibration standards by HPLC.

-

Calculation: Determine the concentration of the compound in the supernatant from the calibration curve. The solubility is this concentration value.

Application in PROTAC Development

This compound is primarily utilized as a semi-flexible linker in the development of PROTACs.[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The linker plays a crucial role in optimizing the orientation and distance between the target protein and the E3 ligase to facilitate the formation of a stable ternary complex.[1]

Below is a diagram illustrating the general workflow of PROTAC synthesis using a linker building block and the subsequent mechanism of action.

The logical workflow for determining the solubility of this compound is a critical preliminary step before its application in synthetic chemistry, as depicted below.

References

Safety Data Sheet: 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a complete Safety Data Sheet (SDS). It is essential to consult the official SDS from the supplier before handling this chemical.

Chemical Identity and Properties

4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is a synthetic organic compound commonly used as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation. Its physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 149353-75-3 | |

| Molecular Formula | C₁₇H₂₃NO₄ | |

| Molecular Weight | 305.37 g/mol | |

| Appearance | White to off-white powder or crystals | |

| Storage Temperature | 2-8°C |

Hazard Identification and Classification

This chemical is classified as hazardous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to skin and eye irritation, skin sensitization, and aquatic toxicity.

GHS Classification

| Hazard Class | Category |

| Skin Irritation | 2 |

| Eye Irritation | 2 |

| Skin Sensitization | 1 |

| Hazardous to the aquatic environment, acute hazard | 1 |

| Hazardous to the aquatic environment, long-term hazard | 1 |

Pictograms:

Signal Word: Warning

Hazard Statements

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P264: Wash skin thoroughly after handling.

-

P272: Contaminated work clothing should not be allowed out of the workplace.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

P391: Collect spillage.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Ecotoxicological Information

This compound is classified as very toxic to aquatic life with long-lasting effects (H410). Specific ecotoxicity data (e.g., EC50 for algae or daphnia, LC50 for fish) are not publicly available. Due to its classification, release into the environment should be strictly avoided. Information regarding its potential for biodegradation and bioaccumulation is not available.

Experimental Protocols

The following sections describe the general principles of experimental protocols that are typically used to assess the hazards identified for this chemical. These are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Skin Irritation Testing

The potential for skin irritation is typically assessed using in vitro methods on reconstructed human epidermis models, following OECD Test Guideline 439.

Methodology:

-

A reconstructed human epidermis tissue is treated topically with the test chemical (as a solid or in a suitable solvent).

-

The tissue is incubated for a defined period (e.g., 60 minutes).

-

After exposure, the tissue is rinsed and incubated for a post-exposure period (e.g., 42 hours).

-

Cell viability is then determined using a cell viability assay, such as the MTT assay.

-

A reduction in cell viability below a certain threshold (e.g., 50%) compared to a negative control indicates that the substance is an irritant.

Eye Irritation Testing

In vitro methods are also the preferred approach for determining eye irritation potential, in line with OECD Test Guidelines such as OECD 492 (Reconstructed human Cornea-like Epithelium test method).

Methodology:

-

A reconstructed human cornea-like epithelium tissue is exposed to the test chemical.

-

The exposure period is typically short (e.g., 30 minutes).

-

Following exposure and rinsing, the tissue is incubated for a post-exposure period.

-

Cell viability is measured, and a significant reduction below a defined threshold indicates the potential for eye irritation.

Skin Sensitization Testing

The assessment of skin sensitization potential involves a tiered approach using a combination of in chemico and in vitro methods that address key events in the adverse outcome pathway for skin sensitization, as outlined in various OECD guidelines (e.g., OECD 442C, 442D, 442E).

Key Events and Corresponding Assays:

-

Key Event 1: Covalent binding to proteins. Assessed by methods like the Direct Peptide Reactivity Assay (DPRA) (OECD 442C).

-

Key Event 2: Keratinocyte activation. Assessed by assays like the KeratinoSens™ or LuSens™ tests (OECD 442D).

-

Key Event 3: Dendritic cell activation. Assessed by methods such as the human Cell Line Activation Test (h-CLAT) (OECD 442E).

A weight-of-evidence approach combining results from these different assays is used to classify a substance as a skin sensitizer.

Signaling Pathway and Experimental Workflows

PROTAC Mechanism of Action

This compound serves as a linker in PROTACs. PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to degrade specific target proteins.

Caption: Mechanism of action of a PROTAC molecule.

General Workflow for In Vitro Safety Assessment

The following diagram illustrates a typical workflow for assessing the skin and eye irritation and skin sensitization potential of a chemical like this compound using in vitro methods.

Caption: General workflow for in vitro safety assessment.

Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a dust mask or respirator if handling large quantities or if dust is generated.

Handling:

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Provide appropriate exhaust ventilation at places where dust is formed.

First Aid Measures:

-

If on skin: Wash off with soap and plenty of water. If skin irritation or rash occurs, get medical advice/attention.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If inhaled: Move person into fresh air. If not breathing, give artificial respiration.

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.

Fire-Fighting Measures:

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous combustion products: Carbon oxides, nitrogen oxides.

Accidental Release Measures:

-

Use personal protective equipment.

-

Avoid dust formation.

-

Sweep up and shovel. Keep in suitable, closed containers for disposal.

-

Do not let product enter drains.

Stability and Reactivity

-

Reactivity: No data available.

-

Chemical stability: Stable under recommended storage conditions.

-

Conditions to avoid: No data available.

-

Incompatible materials: Strong oxidizing agents.

-

Hazardous decomposition products: Under fire conditions, forms carbon oxides and nitrogen oxides.

The Strategic Role of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic Acid in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins. These heterobifunctional molecules are comprised of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule. Among the diverse array of linker architectures, rigid and semi-flexible linkers are of significant interest for their ability to pre-organize the PROTAC into a productive conformation for ternary complex formation. This guide focuses on the role and application of a key building block for such linkers: 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid .

This technical guide will provide an in-depth analysis of the utility of this piperidine-based linker in PROTAC development, supported by quantitative data from relevant clinical candidates, detailed experimental protocols for PROTAC synthesis and evaluation, and visualizations of key biological pathways and experimental workflows.

Core Concepts: The Function of Piperidine-Containing Linkers in PROTACs

The incorporation of rigid structural elements like the piperidine ring from this compound into a PROTAC linker offers several advantages:

-

Conformational Rigidity : Unlike flexible alkyl or PEG linkers, a piperidine-based linker restricts the rotational freedom of the PROTAC molecule. This pre-organization can reduce the entropic penalty of forming the ternary complex, potentially leading to higher cooperativity and more stable complex formation.

-

Improved Physicochemical Properties : The piperidine moiety can influence the solubility, permeability, and metabolic stability of the PROTAC. The tert-butoxycarbonyl (Boc) protecting group allows for versatile synthetic manipulations, and its subsequent removal can provide a handle for further derivatization or to modulate polarity.

-

Vectorial Control : The defined geometry of the linker helps to control the spatial orientation of the POI and E3 ligase, which is crucial for effective ubiquitination.

A prime example of the successful implementation of a rigid piperidine-containing linker is in the clinical-stage PROTAC, ARV-110 (Bavdegalutamide) . While not directly synthesized from this compound, its structure incorporates a rigid piperidine-piperazine linker that highlights the principles of using such constrained linkers to achieve potent and selective protein degradation. ARV-110 targets the Androgen Receptor (AR), a key driver of prostate cancer.

Quantitative Data Presentation

The following tables summarize the preclinical and clinical data for two prominent PROTACs, ARV-110 and ARV-471, which utilize rigid linker technology.

| Parameter | ARV-110 (Bavdegalutamide) | Reference |

| Target Protein | Androgen Receptor (AR) | [1][2][3] |

| E3 Ligase Ligand | Cereblon (CRBN) | [1] |

| DC50 (in VCaP cells) | < 1 nM | [3][4] |

| Maximum Degradation (Dmax) | > 90% in vivo at 1 mg/kg | [2][4] |

| Tumor Growth Inhibition (TGI) | 70% at 3 mpk, 60% at 10 mpk (enzalutamide-resistant VCaP model) | [4] |

| Clinical Status | Phase II clinical trials for metastatic castration-resistant prostate cancer | [1] |

| Parameter | ARV-471 (Vepdegestrant) | Reference |

| Target Protein | Estrogen Receptor (ER) | [5][6][7] |

| E3 Ligase Ligand | Cereblon (CRBN) | [5] |

| DC50 | ~1-2 nM | [7][8] |

| Maximum Degradation (Dmax) | > 90% in vivo | [7] |

| Tumor Growth Inhibition (TGI) | Superior to fulvestrant in preclinical models | [9] |

| Clinical Status | NDA submitted to FDA for ER+/HER2- breast cancer | [5] |

Signaling Pathway

PROTACs like ARV-110 exert their therapeutic effect by degrading key proteins in signaling pathways that drive disease. ARV-110 targets the Androgen Receptor, a critical transcription factor in prostate cancer. The diagram below illustrates the canonical Androgen Receptor signaling pathway, which is disrupted by ARV-110-mediated degradation of the AR protein.

Caption: Androgen Receptor signaling pathway and its disruption by an AR-targeting PROTAC.

Experimental Workflows

The development of a novel PROTAC involves a series of critical experimental stages, from synthesis to biological validation. The following diagram outlines a typical workflow.

Caption: A generalized workflow for the design, synthesis, and evaluation of a novel PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound via Amide Coupling

This protocol describes a general method for the synthesis of a PROTAC by coupling this compound with an amine-functionalized POI ligand and an amine-functionalized E3 ligase ligand.

Step 1: Coupling of the Linker to the POI Ligand

-

Activation of the Linker: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

-

Add a peptide coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling Reaction: To the activated linker solution, add the amine-functionalized POI ligand (1.2 eq) dissolved in a minimal amount of anhydrous DMF.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected POI-linker intermediate.

Step 2: Boc Deprotection

-

Dissolve the Boc-protected POI-linker intermediate in an anhydrous solvent such as DCM.

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess TFA under reduced pressure. The resulting TFA salt of the deprotected intermediate is often used directly in the next step.

Step 3: Coupling of the POI-Linker to the E3 Ligase Ligand

-

Amide Bond Formation: Dissolve the deprotected POI-linker intermediate (1.0 eq) and the amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) (1.1 eq) in anhydrous DMF.

-

Add DIPEA (3.0-4.0 eq) to neutralize the TFA salt and act as the base for the coupling reaction.

-

Add a coupling reagent such as HATU (1.2 eq).

-

Stir the reaction at room temperature until completion (typically 4-12 hours), monitoring by TLC or LC-MS.

-

Final Purification: Purify the final PROTAC product by preparative high-performance liquid chromatography (HPLC) to yield the desired compound. Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[10][11]

Materials:

-

Cell line expressing the protein of interest

-

PROTAC compound stock solution (in DMSO)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in multi-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding sample loading buffer and boiling.

-

Load equal amounts of protein per lane and separate by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Re-probe the membrane with a primary antibody for a loading control.

-

Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of protein remaining relative to the vehicle control.

-

Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[12]

-

Protocol 3: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)

This protocol provides a general framework for assessing the formation and stability of the POI-PROTAC-E3 ligase ternary complex using SPR.[13]

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Purified POI, E3 ligase complex, and PROTAC

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization of E3 Ligase:

-

Activate the surface of a sensor chip using a mixture of EDC and NHS.

-

Inject the purified E3 ligase complex over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with ethanolamine.

-

Use a reference flow cell that is activated and blocked without the ligase to subtract non-specific binding.

-

-

Binary Interaction Analysis (PROTAC with E3 Ligase):

-

Prepare a dilution series of the PROTAC in running buffer.

-

Inject the PROTAC solutions over the immobilized E3 ligase surface, starting from the lowest concentration.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 kinetics) to determine the affinity (KD) of the PROTAC for the E3 ligase.

-

-

Ternary Complex Formation Analysis:

-

Prepare a series of analyte solutions, each containing a fixed, saturating concentration of the POI and a varying concentration of the PROTAC.

-

Inject these pre-incubated solutions over the immobilized E3 ligase surface.

-

Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for the formation of the ternary complex.

-

-

Data Analysis:

-

Calculate the cooperativity factor (α) by comparing the affinity of the POI to the E3 ligase in the presence and absence of the PROTAC. A cooperativity factor greater than 1 indicates positive cooperativity, meaning the binding of the PROTAC enhances the interaction between the POI and the E3 ligase.[13]

-

Conclusion

This compound represents a valuable and versatile building block in the medicinal chemist's toolbox for the rational design of PROTACs. Its incorporation into linkers allows for the introduction of conformational rigidity, which can be a key factor in achieving potent and selective protein degradation. As demonstrated by the clinical success of PROTACs like ARV-110, which employ rigid piperidine-containing linkers, the careful design of the linker is paramount to the overall success of the degrader molecule. The experimental protocols and workflows detailed in this guide provide a framework for the synthesis and evaluation of novel PROTACs, facilitating the development of this exciting new class of therapeutics.

References

- 1. bavdegalutamide (ARV-110) / Arvinas [delta.larvol.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. WO2023179777A1 - Pharmaceutical compositions of protac compounds and uses thereof - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

The Pivotal Role of Piperidine-Based Linkers in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to inducing the selective degradation of disease-causing proteins. The linker, the architectural bridge connecting the target protein binder and the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy. Among the various linker strategies, the incorporation of rigid structural motifs, such as the piperidine ring, has gained prominence for its ability to confer favorable physicochemical properties and pre-organize the molecule for optimal ternary complex formation. This in-depth guide explores the core principles of piperidine-based PROTAC linkers, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

The Strategic Advantage of Rigidity: Piperidine in Focus

Unlike flexible alkyl or polyethylene glycol (PEG) linkers, the saturated heterocyclic nature of piperidine introduces conformational rigidity. This rigidity can be advantageous in several ways:

-

Pre-organization for Ternary Complex Formation: A more rigid linker can reduce the entropic penalty associated with the formation of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase), potentially leading to more stable and productive complexes essential for efficient ubiquitination and subsequent degradation.

-

Improved Metabolic Stability: The piperidine scaffold can enhance the metabolic stability of the PROTAC molecule compared to more flexible linkers that may be more susceptible to enzymatic degradation.

-

Enhanced Solubility: The nitrogen atom within the piperidine ring can be protonated, which can improve the aqueous solubility of the PROTAC, a key factor for bioavailability.

-

Vectorial Control: The defined geometry of the piperidine ring can provide better control over the spatial orientation of the two binding elements, facilitating optimal presentation to the target protein and the E3 ligase.

A notable example of the successful application of this principle is in the development of the clinical candidate ARV-110, where a more rigid linker structure incorporating a piperidine moiety significantly improved its metabolic stability and potency.

Quantitative Analysis of Piperidine-Based PROTACs

The efficacy of a PROTAC is primarily defined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes the performance of key piperidine-containing PROTACs targeting the Androgen Receptor (AR), a critical driver in prostate cancer.

| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line(s) | DC50 | Dmax | Reference(s) |

| ARV-110 | Androgen Receptor (AR) | Pomalidomide (CRBN) | VCaP | ~1 nM | >90% | |

| ARD-69 | Androgen Receptor (AR) | VH101 (VHL) | LNCaP | 0.86 nM | >95% | |

| VCaP | 0.76 nM | >95% | ||||

| 22Rv1 | 10.4 nM | >95% |

Signaling Pathway and Mechanism of Action

Piperidine-based PROTACs targeting the Androgen Receptor, such as ARV-110, hijack the cellular ubiquitin-proteasome system to induce AR degradation. This intervention effectively shuts down the AR signaling pathway, which is crucial for the growth and survival of prostate cancer cells.

Caption: PROTAC-mediated degradation of the Androgen Receptor.

Experimental Protocols

Synthesis of a Piperidine-Based PROTAC (Representative Protocol)

The synthesis of piperidine-containing PROTACs often involves the coupling of three key fragments: the target-binding moiety, the piperidine-containing linker, and the E3 ligase ligand. A common final step is a reductive amination to connect the piperidine linker to the E3 ligase-binding portion.

Materials:

-

Aldehyde-functionalized target binder (e.g., for AR)

-

Piperidine-piperazine intermediate (deprotected)

-

Sodium triacetoxyborohydride (STAB)

-

N,N-Dimethylformamide (DMF) or other suitable solvent

-

Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel for chromatography)

Procedure:

-

Dissolution: Dissolve the aldehyde-functionalized target binder (1.0 eq) and the deprotected piperidine-piperazine intermediate (1.1 eq) in anhydrous DMF.

-

Reductive Amination: Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the solution in portions at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

-

Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final piperidine-based PROTAC.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Western Blotting for Determination of DC50 and Dmax

This protocol outlines the essential steps to quantify the degradation of a target protein in response to PROTAC treatment.

Materials:

-

Cancer cell line expressing the target protein (e.g., VCaP for AR)

-

Cell culture medium and supplements

-

PROTAC stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

PROTAC Treatment: Prepare serial dilutions of the PROTAC in fresh cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO). Aspirate the old medium and add the medium containing the PROTAC dilutions.

-

Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours) at 37°C in a CO₂ incubator.

-

Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.

-

SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane with TBST, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

-

Loading Control: Strip the membrane and re-probe with the loading control antibody to confirm equal loading.

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein signal to the loading control signal for each lane.

-

Calculate the percentage of protein remaining relative to the vehicle control.

-

Plot the percentage of degradation against the log of the PROTAC concentration and fit the data using a non-linear regression model to determine the DC50 and Dmax values.

-

Experimental and Developmental Workflow

The development of a novel PROTAC follows a systematic workflow, from initial design and synthesis to rigorous biological evaluation.

Caption: A typical workflow for the development of a PROTAC.

An In-depth Technical Guide to 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid and its derivatives, which have emerged as crucial scaffolds in modern drug discovery. This document details their synthesis, biological activities, and applications, with a particular focus on their role as versatile linkers in the development of Proteolysis Targeting Chimeras (PROTACs) and as active moieties in various therapeutic agents. Included are detailed experimental protocols, extensive quantitative data, and visualizations of relevant biological pathways and experimental workflows to facilitate further research and development in this area.

Introduction

This compound is a bifunctional molecule incorporating a rigid 4-aryl-piperidine core. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, stepwise synthesis, making it an ideal building block for creating complex molecular architectures. The carboxylic acid moiety provides a convenient attachment point for further derivatization, enabling the exploration of a wide chemical space.

These derivatives have garnered significant attention for their utility as semi-flexible linkers in the design of PROTACs, which are heterobifunctional molecules that induce targeted protein degradation. The rigid nature of the piperidine-benzoic acid core can influence the three-dimensional orientation of the PROTAC, which is critical for the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase, ultimately leading to the degradation of the target protein.[1] Beyond their application in PROTACs, these derivatives have also been investigated for their intrinsic biological activities, including anticancer and enzyme inhibitory effects.

Physicochemical Properties of the Core Structure

A foundational understanding of the core molecule, this compound, is essential for the rational design of its derivatives.

| Property | Value | Reference |

| CAS Number | 149353-75-3 | [1] |

| Molecular Formula | C₁₇H₂₃NO₄ | [1] |

| Molecular Weight | 305.37 g/mol | [1] |

| Appearance | Powder | [1] |

| Storage Temperature | 2-8°C | [1] |

| Assay | ≥95% | [1] |

Synthesis of Derivatives

The synthesis of this compound derivatives typically involves the modification of the carboxylic acid group to form amides, esters, and other functionalities. The Boc-protected piperidine nitrogen is generally stable under these conditions and can be deprotected at a later stage if required.

General Experimental Protocol for Amide Synthesis

A common method for synthesizing amide derivatives involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine.

Step 1: Activation of the Carboxylic Acid

To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), is added a coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 15-30 minutes to form the activated ester.

Step 2: Amide Bond Formation

The desired amine (1.0-1.2 eq) is then added to the reaction mixture. The reaction is stirred at room temperature for 2-16 hours, and its progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed successively with an aqueous solution of a weak acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired amide derivative.

General Experimental Protocol for Ester Synthesis

Ester derivatives can be synthesized through various esterification methods, with the Steglich esterification being a common choice for its mild reaction conditions.

Step 1: Reaction Setup

In a round-bottom flask, this compound (1.0 eq), the desired alcohol (1.0-1.5 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) are dissolved in an anhydrous aprotic solvent like dichloromethane (DCM).

Step 2: Addition of Coupling Agent

The reaction mixture is cooled to 0°C in an ice bath, and a solution of N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.1 eq) in DCM is added dropwise.

Step 3: Reaction and Work-up

The reaction is allowed to warm to room temperature and stirred for 4-24 hours. The formation of a white precipitate (dicyclohexylurea, if DCC is used) indicates the progress of the reaction. The precipitate is removed by filtration. The filtrate is then washed with 1M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

Step 4: Purification

The crude ester is purified by flash column chromatography on silica gel to yield the pure product.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a range of biological activities, particularly in the field of oncology. The following tables summarize some of the reported quantitative data for these compounds.

Table 1: Anticancer Activity of Chalcone Derivatives

Chalcones synthesized from 4-Boc-piperidone have shown cytotoxic activity against various cancer cell lines.[2]

| Compound | Cancer Cell Line | GI₅₀ (µg/mL) |

| 4a | LoVo (colorectal) | Similar to Cisplatin |

| 4c | LoVo (colorectal) | Similar to Cisplatin |

| 6a | LoVo (colorectal) | Similar to Cisplatin |

| 6c | LoVo (colorectal) | Similar to Cisplatin |

| Various Derivatives | PC3 (prostate) | 17.1 - 22.9 |

| Various Derivatives | 22RV1 (prostate) | 17.1 - 22.9 |

Table 2: Enzyme Inhibitory Activity of Benzoylpiperidine Derivatives

Certain benzoylpiperidine derivatives have been identified as potent inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[3]

| Compound | Target | IC₅₀ (nM) |

| 20c | MAGL | 74 |

| 20f | MAGL | 78 |

| 20a | MAGL | 758 |

| 20b | MAGL | 258 |

Signaling Pathways and Mechanisms of Action

A significant area of investigation for these derivatives is their interaction with the Androgen Receptor (AR) signaling pathway, a critical driver in prostate cancer. Furthermore, their role as linkers in PROTACs highlights a distinct mechanism of action focused on targeted protein degradation.

Targeting the Androgen Receptor Signaling Pathway

Small molecule inhibitors that target the AR signaling pathway are a cornerstone of prostate cancer therapy.[2][4] Derivatives of this compound can be designed to act as AR antagonists. These compounds can disrupt the normal function of the AR, preventing its translocation to the nucleus and subsequent transcription of androgen-dependent genes that promote tumor growth.

Caption: Androgen Receptor Signaling Pathway and Point of Inhibition.

Role as Linkers in PROTACs

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker component, for which this compound derivatives are well-suited, is crucial for establishing a stable and productive ternary complex.

Caption: General Mechanism of Action for a PROTAC.

Experimental Workflow

The development of novel derivatives follows a structured workflow from synthesis to biological evaluation.

Caption: General Experimental Workflow for Derivative Development.

Conclusion

This compound and its derivatives represent a highly valuable and versatile class of compounds in contemporary medicinal chemistry. Their utility as rigid linkers in PROTAC design and as scaffolds for the development of targeted inhibitors, particularly against the androgen receptor, underscores their importance. The synthetic accessibility and the potential for diverse functionalization make this chemical scaffold a promising starting point for the discovery of novel therapeutics. This guide provides the foundational knowledge and practical protocols to aid researchers in the exploration and application of these potent molecules. Further investigations into the structure-activity relationships and the optimization of pharmacokinetic properties of these derivatives are warranted to unlock their full therapeutic potential.

References

The Advent of Rigidity: A Technical Guide to the Discovery of PROTACs with Rigid Linkers

For Researchers, Scientists, and Drug Development Professionals

The field of targeted protein degradation has witnessed a paradigm shift with the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules have revolutionized drug discovery by coopting the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. While the "warhead" and the E3 ligase ligand determine the target and the recruited degradation machinery, the linker connecting them has emerged as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][2] This technical guide delves into the discovery and development of PROTACs employing rigid linkers, a strategy that has demonstrated significant advantages over the use of traditional flexible linkers. By pre-organizing the molecule into a bioactive conformation, rigid linkers can enhance the formation of a stable and productive ternary complex, leading to improved degradation potency and metabolic stability.[3][4]

The Rationale for Rigidity in PROTAC Design

Early PROTAC design often relied on flexible alkyl and polyethylene glycol (PEG) linkers due to their synthetic accessibility. However, the high conformational freedom of these linkers can lead to an entropic penalty upon binding to the target protein and the E3 ligase, potentially destabilizing the ternary complex.[2] Rigid linkers, which incorporate structural motifs such as piperidine, piperazine, aromatic rings, and alkynes, restrict the conformational flexibility of the PROTAC.[4][5] This pre-organization can lead to a more favorable energetic profile for ternary complex formation, resulting in enhanced degradation efficiency.[3] Furthermore, the incorporation of rigid linkers has been shown to improve the metabolic stability and pharmacokinetic properties of PROTACs.[6]

Quantitative Analysis of PROTACs with Rigid Linkers

The efficacy of PROTACs is typically evaluated by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data for PROTACs targeting key therapeutic targets, highlighting the impact of rigid linkers on their degradation performance.

| Compound/PROTAC | Target Protein | E3 Ligase | Rigid Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| FIP22 | IRAK4 | CRBN | Phenyl-piperazine | 3.2 | >95 | THP-1 | [7] |

| DE5 (lead compound) | IRAK4 | CRBN | Flexible | 368 | ~60 | THP-1 | [7] |

| ARD-69 | Androgen Receptor | VHL | Pyridine/di-piperidine-alkyne | < 1 | >95 | LNCaP, VCaP | [4] |

| ARV-110 | Androgen Receptor | CRBN | Piperidine-piperazine | < 1 | ~100 | VCaP | [8] |

| QCA570 | BRD4 | CRBN | Ethynyl | ~0.005 (MOLM13) | Not Reported | MOLM13, MV4;11 | [4] |

| Compound with flexible linker | BRD4 | CRBN | Alkyl amine | ~0.015 (MOLM13) | Not Reported | MOLM13, MV4;11 | [4] |

Signaling Pathways and Experimental Workflows

The mechanism of action of PROTACs involves the hijacking of the ubiquitin-proteasome pathway to induce the degradation of a target protein. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a general experimental workflow for the evaluation of PROTACs.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Caption: A comprehensive workflow for the evaluation of PROTAC candidates.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful development and evaluation of PROTACs. The following sections provide methodologies for key experiments cited in the discovery of PROTACs with rigid linkers.

Protocol 1: Synthesis of a PROTAC with a Piperidine-Containing Rigid Linker

This protocol describes a general synthetic route for a PROTAC incorporating a piperidine-based rigid linker, exemplified by the synthesis of an Androgen Receptor (AR) targeting PROTAC.

Materials:

-

AR ligand with a suitable reactive handle (e.g., a carboxylic acid)

-

Piperidine-based linker with orthogonal protecting groups (e.g., Boc and Fmoc)

-

E3 ligase ligand (e.g., pomalidomide) with a reactive handle

-

Coupling reagents (e.g., HATU, HOBt)

-

Bases (e.g., DIPEA)

-

Deprotection reagents (e.g., TFA for Boc, piperidine for Fmoc)

-

Anhydrous solvents (e.g., DMF, DCM)

-

Reagents for purification (e.g., HPLC grade solvents)

Procedure:

-

Coupling of the AR Ligand to the Linker:

-

Dissolve the AR ligand-carboxylic acid (1.0 eq), the piperidine-based linker (1.1 eq), HATU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

-